molecular formula C22H24ClN3O3S B11623688 (2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide

(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide

Cat. No.: B11623688
M. Wt: 446.0 g/mol
InChI Key: FIZRWWQVCBKOJZ-UHFFFAOYSA-N
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Description

The compound (2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide is a synthetic organic molecule characterized by its complex structure, which includes a thiazinane ring, a carboxamide group, and various substituents such as chloro, methyl, and propoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide typically involves multiple steps:

    Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a thiourea derivative and a suitable diketone under acidic or basic conditions.

    Substitution Reactions: Introduction of the chloro and methyl groups on the phenyl ring can be achieved through electrophilic aromatic substitution reactions.

    Imine Formation: The imine group is formed by the condensation of an amine with an aldehyde or ketone.

    Carboxamide Formation: The carboxamide group is introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the imine or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Ammonia (NH₃), thiols (RSH)

Major Products

    Oxidation: Formation of carboxylic acids or alcohols

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. For example, modifications to the structure could enhance its efficacy or reduce toxicity.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an antimicrobial agent, it may inhibit the function of essential enzymes in bacteria. The presence of the imine and carboxamide groups suggests potential interactions with proteins or nucleic acids, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
  • (2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-N-(4-methoxyphenyl)-1,3-thiazinane-6-carboxamide

Uniqueness

The uniqueness of (2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity. The propoxy group, in particular, may enhance its lipophilicity, affecting its absorption and distribution in biological systems.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules

Properties

Molecular Formula

C22H24ClN3O3S

Molecular Weight

446.0 g/mol

IUPAC Name

2-(3-chloro-4-methylphenyl)imino-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C22H24ClN3O3S/c1-4-11-29-17-9-7-15(8-10-17)24-21(28)19-13-20(27)26(3)22(30-19)25-16-6-5-14(2)18(23)12-16/h5-10,12,19H,4,11,13H2,1-3H3,(H,24,28)

InChI Key

FIZRWWQVCBKOJZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC(=C(C=C3)C)Cl)S2)C

Origin of Product

United States

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